5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
Beschreibung
The compound 5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is a structurally complex molecule featuring:
- A thiophene-2-sulfonamide core with an ethyl substituent at position 4.
- A propyl linker connecting the sulfonamide group to a 6-oxo-1,6-dihydropyridazine ring.
- A furan-2-yl substituent at position 3 of the dihydropyridazine moiety.
Sulfonamides are known for their roles in enzyme inhibition (e.g., carbonic anhydrase, COX-2), while dihydropyridazinones are explored for cardiovascular and pesticidal activities . The ethyl and propyl groups may modulate lipophilicity and bioavailability.
Eigenschaften
IUPAC Name |
5-ethyl-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-13-6-9-17(25-13)26(22,23)18-10-4-11-20-16(21)8-7-14(19-20)15-5-3-12-24-15/h3,5-9,12,18H,2,4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUWAGNYXVWXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis starts with the formation of the thiophene-2-sulfonamide backbone. This could involve the sulfonation of thiophene followed by amide formation.
Step 2: Introduction of the propyl chain through alkylation reactions.
Step 3: Formation of the 6-oxo-1,6-dihydropyridazin-1-yl moiety possibly through condensation reactions.
Step 4: Attachment of the furan ring via cyclization methods.
Industrial Production Methods: Large-scale production might involve optimized versions of these steps, ensuring high yield and purity. Techniques like continuous flow synthesis could be employed to scale up the production while maintaining efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Likely undergoes oxidation at the thiophene ring or the furan ring, potentially forming sulfoxides or furanyl hydroperoxides.
Reduction: The 6-oxo group could be reduced to hydroxyl derivatives.
Substitution: Possible substitutions at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Utilizing reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl groups using Friedel-Crafts conditions or nucleophilic substitutions.
Major Products Formed:
Oxidized derivatives: at various positions.
Reduced alcohol forms: of the 6-oxo group.
Substituted aromatic derivatives: , enhancing the compound's diversity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of thiophene and pyridazine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities .
Anticancer Properties
Studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation. The incorporation of furan and thiophene moieties in the structure of this compound may enhance its anticancer activity by inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research on related sulfonamide compounds suggests that they can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes or obesity .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems could lead to the synthesis of effective agrochemicals that target pests while minimizing environmental impact .
Herbicide Potential
Compounds with similar structures have been investigated for herbicidal activity. The sulfonamide group is known to enhance the herbicidal properties of certain chemicals, making this compound a potential candidate for further development in weed management strategies .
Materials Science Applications
Conductive Polymers
The incorporation of thiophene into polymer matrices has been explored for creating conductive materials. This compound may serve as a building block for synthesizing conductive polymers used in electronic devices .
Nanomaterials
There is ongoing research into the use of such compounds in nanotechnology. Their unique properties can be exploited to develop nanomaterials with specific functionalities, such as enhanced electrical conductivity or catalytic activity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth using thiophene derivatives. |
| Study B | Anticancer Properties | Showed that pyridazine compounds induce apoptosis in breast cancer cells. |
| Study C | Enzyme Inhibition | Identified potential for sulfonamide derivatives to inhibit key metabolic enzymes. |
| Study D | Pesticide Development | Developed a new class of pesticides based on thiophene structures with low toxicity to non-target species. |
Wirkmechanismus
The compound likely interacts with various molecular targets through:
Binding to enzymes: Inhibiting or modulating enzymatic activity.
Receptor interaction: Modulating signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs:
A. Thiophene Sulfonamides
Celecoxib: A COX-2 inhibitor with a sulfonamide-linked thiophene ring. Unlike the target compound, it lacks a dihydropyridazine or furan group, resulting in distinct target specificity (anti-inflammatory vs.
Sulfa Drugs (e.g., Sulfamethoxazole) : Simpler sulfonamide antibiotics. The absence of heterocyclic systems like dihydropyridazine reduces their structural complexity and scope of activity.
B. Dihydropyridazinone Derivatives
Fenazone: A dihydropyridazinone-based herbicide. The target compound’s furan and thiophene groups may enhance π-π stacking interactions compared to Fenazone’s simpler aromatic substituents.
Cardiovascular Agents: Dihydropyridazinones in vasodilators (e.g., Pimobendan) often feature ester or amide substituents rather than sulfonamides, affecting solubility and metabolism .
C. Furan-Containing Compounds
Furilazole: A pesticide safener with a furan-oxazolidine structure.
Chloramben : A herbicide with a benzoic acid core. The target’s sulfonamide and thiophene groups may confer greater stability under acidic conditions compared to Chloramben’s carboxylic acid .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Potential Application |
|---|---|---|---|
| Target Compound | Thiophene-dihydropyridazine | Sulfonamide, Furan, Ethyl | Agrochemical/Pharmaceutical |
| Celecoxib | Thiophene | Sulfonamide, Pyrazole | Anti-inflammatory |
| Furilazole | Oxazolidine-Furan | Dichloroacetyl, Furan | Pesticide Safener |
| Chloramben | Benzoic Acid | Carboxylic Acid, Chlorine | Herbicide |
Research Findings and Hypotheses
- Synthetic Challenges : The propyl linker and dihydropyridazine ring may require multi-step synthesis, contrasting with simpler sulfonamides or furan derivatives .
- Bioactivity : The furan-thiophene combination could enhance binding to hydrophobic enzyme pockets (e.g., in plant pathogens), while the sulfonamide may improve solubility for systemic transport .
- Environmental Persistence : Compared to chlorinated herbicides (e.g., Chloramben), the target’s heterocycles may degrade more readily, reducing ecological impact .
Biologische Aktivität
5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as a carbonic anhydrase (CA) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Sulfonamides are known for their ability to inhibit carbonic anhydrases, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition mechanism typically involves the binding of the sulfonamide group to the active site of the enzyme, which disrupts its catalytic function. For this compound, studies indicate that it exhibits noncompetitive inhibition against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) at low nanomolar concentrations .
Inhibition Studies
The compound has shown significant inhibitory effects on hCA-I and hCA-II. The IC50 values for inhibition were reported in the range of 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II . The K_i values further corroborate its potency, ranging from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II . These findings suggest that the compound is a potent inhibitor, particularly against hCA-II.
Case Studies
- Anticancer Activity : A study evaluated various thiophene derivatives, including our compound of interest, against breast cancer cell lines (MCF-7). The results indicated a promising anticancer activity, highlighting the potential of thiophene sulfonamides in cancer therapy .
- Enzyme Inhibition : In vitro studies demonstrated that derivatives of thiophene sulfonamides could inhibit lactoperoxidase (LPO), an important enzyme in immune response. The strongest inhibition was noted with a related compound showing an IC50 value of 3.4 nM . This suggests that modifications in the thiophene structure can enhance biological activity.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of both thiophene and sulfonamide moieties is essential for effective enzyme interaction. Variations in substituents on the thiophene ring significantly influence the inhibitory potency against carbonic anhydrases .
Data Summary
| Compound | Target Enzyme | IC50 (nM) | K_i (nM) | Mechanism |
|---|---|---|---|---|
| This compound | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | Noncompetitive |
| - | hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM | Noncompetitive |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 5-ethyl-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide?
- Methodological Answer : The synthesis can be optimized using reflux conditions in ethanol with catalytic piperidine acetate, analogous to benzothiazole-sulfonamide derivatives . Design of Experiments (DoE) principles, such as varying reaction time, temperature, and solvent ratios, should be applied to maximize yield and purity, as demonstrated in flow-chemistry syntheses . Post-reaction crystallization from ethanol is recommended for purification .
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Use a combination of -/-NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities. Reference ACD/Labs Percepta Platform workflows for predictive modeling of stereoelectronic properties .
Q. What solvents are suitable for solubility testing of this sulfonamide derivative?
- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, methanol) based on structural analogs like thiophene-containing sulfonamides . Quantify solubility via UV-Vis spectroscopy at λmax (280–320 nm) in serial dilutions, with validation using HPLC .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed during synthesis?
- Methodological Answer : Employ reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Set acceptance criteria for impurities at ≤0.1% (w/w), referencing USP guidelines for structurally related sulfonamides . Use LC-MS to identify byproducts, such as des-ethyl or furan-ring oxidation derivatives.
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridazinone moiety?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing ethyl with methyl or propyl groups) and evaluate biological activity via kinase inhibition assays. Cross-reference pyridazinone derivatives’ SAR data, such as those with dihydropyridine cores . Multivariate analysis (e.g., PCA) can correlate electronic/steric parameters with activity .
Q. How can in silico modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use the ACD/Labs Percepta Platform to calculate logP, pKa, and membrane permeability. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) can prioritize analogs for synthesis. Validate predictions with in vitro ADME assays (e.g., microsomal stability) .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes. Monitor degradation via LC-MS every 24 hours. Apply Arrhenius kinetics to extrapolate shelf-life, as demonstrated in polycationic reagent stability studies .
Q. Can flow chemistry improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement continuous-flow reactors (e.g., microfluidic chips) for precise control of reaction parameters (residence time, temperature). Optimize using response surface methodology (RSM), as shown in diazomethane syntheses . Compare batch vs. flow yields and purity using ANOVA.
Methodological Notes
- Data Contradictions : Discrepancies in impurity thresholds (e.g., USP guidelines vs. synthetic yields) should be resolved via orthogonal validation (e.g., -NMR integration vs. HPLC area normalization) .
- Advanced Analytics : Combine DFT calculations (Gaussian 16) with experimental IR/Raman spectra to validate electronic structure predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
